molecular formula C20H28O2 B1208632 17alpha-Methyl-6,7-dehydrotestosterone CAS No. 5585-85-3

17alpha-Methyl-6,7-dehydrotestosterone

Cat. No. B1208632
CAS RN: 5585-85-3
M. Wt: 300.4 g/mol
InChI Key: BRQAXEKVGOTNJM-HLXURNFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Androgenic and Estrogenic Effects in Aquatic Species

  • Study Focus : The androgenic and estrogenic effects of 17alpha-methyltestosterone were evaluated in the fathead minnow (Pimephales promelas), focusing on sexual development and reproductive performance. This study used a gonadal recrudescence assay to analyze these effects (Pawlowski et al., 2004).

Analytical Methods in Aquaculture

  • Study Focus : A high-performance liquid chromatography (HPLC) method was developed for determining 17alpha-methyltestosterone in fish feed. This method aims to assist in gender manipulation in various fish species (Marwah et al., 2005).

Hepatic Gene Expression Analysis

  • Study Focus : The study investigated the impact of 17alpha-methyltestosterone on hepatic transcriptional patterns in adult rare minnow (Gobiocypris rarus), focusing on genes involved in biotransformation pathways (Gao et al., 2014).

Hormonal Growth Promoter Analysis in Animals

  • Study Focus : This research developed a method to detect 17alpha-methyltestosterone in bovine hair, aiding in controlling the administration of this growth promoter in meat-producing animals (Regal et al., 2010).

Metabolism in Microbial Cultures

  • Study Focus : The metabolism of testosterone and its derivatives, including 17alpha-methyltestosterone, was studied in Absidia coerulea culture. This research explored hydroxylation processes and product yields depending on substrate structure (Brzezowska et al., 1996).

Behavioral Effects in Animal Models

  • Study Focus : The impact of 17alpha-methyltestosterone on anxiety and other behaviors was assessed in female mice, focusing on the central effects mediated by the dorsomedial hypothalamus (Rivera-Arce et al., 2006).

Metabolite Analysis in Veterinary Applications

  • Study Focus : This study identified the fecal metabolites of 17alpha-methyltestosterone in dogs, providing insights into the metabolic disposition and potential applications in veterinary medicine (Mosbach et al., 1968).

Fish Reproduction Research

  • Study Focus : The effects of 17alpha-methyltestosterone on seminal vesicle development and semen release in African catfish (Clarias gariepinus) were studied to improve semen collection techniques (Viveiros et al., 2001).

properties

CAS RN

5585-85-3

Product Name

17alpha-Methyl-6,7-dehydrotestosterone

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

BRQAXEKVGOTNJM-HLXURNFRSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C

Other CAS RN

5585-85-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17alpha-Methyl-6,7-dehydrotestosterone
Reactant of Route 2
17alpha-Methyl-6,7-dehydrotestosterone
Reactant of Route 3
17alpha-Methyl-6,7-dehydrotestosterone
Reactant of Route 4
17alpha-Methyl-6,7-dehydrotestosterone
Reactant of Route 5
17alpha-Methyl-6,7-dehydrotestosterone
Reactant of Route 6
17alpha-Methyl-6,7-dehydrotestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.